2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3 |
InChI Key |
BKNRBQABYAQMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The tetrazole ring is synthesized through a Huisgen-type [2+3] cycloaddition, leveraging nitrile-azide interactions.
Procedure :
- Combine 3-aminobenzonitrile (10 mmol) and sodium azide (15 mmol) in dimethylformamide (DMF).
- Heat at 100°C for 12 hours under nitrogen.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 12 hours |
| Temperature | 100°C |
This method avoids hazardous azide intermediates by employing in situ generation, enhancing safety.
Sulfonamide Coupling Reaction
Classical Sulfonylation
Procedure :
- Dissolve 3-(1H-tetrazol-1-yl)aniline (5 mmol) in anhydrous dichloromethane (DCM).
- Add triethylamine (7.5 mmol) as a base.
- Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (5.5 mmol) at 0°C.
- Stir at room temperature for 4 hours.
- Wash with 1M HCl, dry over MgSO₄, and crystallize from ethanol.
Optimization Insights :
- Excess sulfonyl chloride (1.1 eq.) improves yield by mitigating hydrolysis.
- Lower temperatures (0–5°C) suppress side reactions like sulfonate ester formation.
Characterization Data :
| Property | Value |
|---|---|
| Melting Point | 114–118°C |
| Molecular Weight | 343.4 g/mol |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
- Pump 3-(1H-tetrazol-1-yl)aniline and sulfonyl chloride solutions (1:1 molar ratio) into a micromixer.
- React at 50°C with a residence time of 10 minutes.
- Separate products via in-line liquid-liquid extraction.
Advantages :
- 95% conversion in 10 minutes vs. 4 hours in batch.
- Reduced solvent waste and improved temperature control.
Mechanistic Studies and Side Reactions
Competing Pathways
- Sulfonate Ester Formation : Occurs at high pH (>9) due to deprotonation of the tetrazole NH.
- Tetrazole Ring Oxidation : Mitigated by inert atmospheres and avoiding strong oxidizers.
Mitigation Strategies :
- Maintain pH 7–8 during sulfonylation.
- Use scavengers like sodium thiosulfate to quench excess sulfonyl chloride.
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves sulfonamide derivatives from byproducts. Typical retention time: 12.3 minutes.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 2.32 (s, 9H, CH₃), 7.45–8.21 (m, aromatic), 9.01 (s, 1H, tetrazole).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Scalability and Industrial Adaptations
Pharmaceutical manufacturers prioritize:
- Catalyst Recycling : Immobilized lipases for enantioselective sulfonylation.
- Solvent Recovery : Distillation loops for DCM and DMF reuse.
A representative pilot-scale protocol yields 15 kg/batch with 88% purity after crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce aniline derivatives .
Scientific Research Applications
2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamide and tetrazole groups on biological systems.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The sulfonamide group can interact with proteins and disrupt their function .
Comparison with Similar Compounds
2,4,6-Trimethyl-N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)
- Structure : Trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
- Molecular Formula: C₁₆H₁₆F₃NO₂S.
- Key Findings :
- Phospholipase C (PLC) Activation : m-3M3FBS directly activates PLC, increasing intracellular calcium ([Ca²⁺]i) influx in vascular smooth muscle cells (VSMCs) and enhancing vascular reactivity .
- Apoptosis Induction : In cancer cells (e.g., gastric SCM1 and hepatoma HA59T), m-3M3FBS triggers Ca²⁺-dependent apoptosis .
- Sepsis Model Effects : In lipopolysaccharide (LPS)-treated arteries, m-3M3FBS reverses LPS-induced hypo-reactivity by augmenting calcium mobilization from intra- and extracellular stores .
2,4,6-Trimethyl-N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide
- Structure : Trifluoromethyl (-CF₃) group at the 4-position of a benzyl substituent.
- Molecular Formula: C₁₇H₁₈F₃NO₂S.
- Key Findings: Limited data are available, but the para-substituted benzyl group may alter membrane permeability or target engagement compared to phenyl analogs .
2,4,6-Trimethyl-N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- Structure : Oxazole ring at the sulfonamide nitrogen.
- Molecular Formula : C₁₃H₁₆N₂O₃S.
- Key Findings: No biological activity data are provided, but oxazole’s electron-rich nature may influence solubility or binding kinetics compared to tetrazole or CF₃ groups .
Structural-Activity Relationship (SAR) Analysis
Table 1: Comparative Properties of Benzenesulfonamide Derivatives
Key SAR Insights:
Substituent Electronic Effects :
- The electron-withdrawing -CF₃ group in m-3M3FBS enhances PLC binding affinity, whereas the tetrazole group (electron-deficient and hydrogen-bonding) may favor interactions with polar enzyme pockets.
- Positional Sensitivity : The meta-substituted m-3M3FBS shows PLC activation, while its ortho isomer (o-3M3FBS) exhibits distinct activity profiles , underscoring the importance of substituent placement.
Functional Group Impact :
- Tetrazole vs. Trifluoromethyl : Tetrazole’s ionizability at physiological pH may improve solubility but reduce membrane permeability compared to the lipophilic -CF₃ group.
- Oxazole vs. Tetrazole : Oxazole’s lower hydrogen-bonding capacity could diminish target engagement in PLC-mediated pathways.
Biological Activity
2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that possesses significant biological activity. Its structure includes a sulfonamide group and a tetrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 342.41 g/mol
- IUPAC Name : 2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
- Canonical SMILES : CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C(=N)N=N2C3=CC=CC=C3
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Phospholipase C Activation : The compound has been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is critical for various physiological responses, including smooth muscle contraction and apoptosis in certain cell types .
- Apoptosis Induction : Studies indicate that the compound can stimulate apoptosis in cancer cell lines by elevating cytoplasmic calcium concentrations. This effect is mediated through PLC activation and subsequent signaling cascades that lead to programmed cell death .
- Vascular Reactivity Modulation : In isolated vascular smooth muscle models, treatment with this compound has resulted in enhanced reactivity to metabotropic receptor stimulation. This suggests potential applications in managing vascular conditions .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Phospholipase C Activation | Increased calcium influx | |
| Apoptosis in Cancer Cells | Induction of apoptosis | |
| Smooth Muscle Reactivity | Enhanced contractility |
Study 1: Vascular Smooth Muscle Reactivity
A study conducted on isolated tail arteries from Wistar rats demonstrated that this compound significantly increased the contraction force in response to various agonists (e.g., phenylephrine). The presence of the compound shifted concentration-response curves to the left, indicating heightened sensitivity and reactivity of the vascular smooth muscle .
Study 2: Apoptotic Effects on Cancer Cells
In experiments involving human gastric cancer cells (SCM1), treatment with the compound led to a marked increase in apoptosis rates. The study highlighted the role of elevated intracellular calcium levels as a key factor in triggering apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
